molecular formula CH2O3 B091509 Performic acid CAS No. 107-32-4

Performic acid

Cat. No. B091509
Key on ui cas rn: 107-32-4
M. Wt: 62.025 g/mol
InChI Key: SCKXCAADGDQQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380928

Procedure details

The reaction was carried out in the manner of Example 1, Step 1 with the exception that 10 g of laboratory grade oleic acid were used as the substrate. The reactant peroxyformic acid was prepared in situ by mixing 30 mL of formic acid with 20 mL of 30% by weight hydrogen peroxide solution. Oleic acid as a substrate produced monohydroxy formoxy stearic acid only. The product was a white, hard substance. Gas chromatographic analysis showed the absence of starting material (oleic acid) .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:21]O.[CH:23]([OH:25])=[O:24]>>[CH:1]([O:20][OH:24])=[O:19].[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:24][C:23]([O:21][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)OO
Name
Type
product
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Type
product
Smiles
OC(=O)OC(C(=O)O)CCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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